molecular formula C7H5I2NO B8799313 3,5-Diiodobenzamide

3,5-Diiodobenzamide

Cat. No.: B8799313
M. Wt: 372.93 g/mol
InChI Key: HQHJNACIZPLPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diiodobenzamide (molecular formula: C₇H₅I₂NO₂; molecular weight: 388.93 g/mol) is a halogenated aromatic compound featuring an amide group at position 1 and iodine atoms at the 3 and 5 positions of the benzene ring . It serves as a critical intermediate in organic synthesis, particularly for pharmaceuticals and coordination complexes. Its structure allows for diverse functionalization, enabling applications in drug development (e.g., antiparasitic agents) and materials science .

Properties

Molecular Formula

C7H5I2NO

Molecular Weight

372.93 g/mol

IUPAC Name

3,5-diiodobenzamide

InChI

InChI=1S/C7H5I2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)

InChI Key

HQHJNACIZPLPHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1I)I)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Applications References
This compound -CONH₂, 3,5-I 388.93 Synthesis intermediate
3,5-Dibromobenzamide -CONH₂, 3,5-Br 293.88 Coordination chemistry
2-Hydroxy-3,5-diiodobenzamide -CONH₂, 2-OH, 3,5-I 404.93 Pharmaceutical precursor
Rafoxanide -CONH₂, 2-OH, 3,5-I, Cl, OPh 625.96 Anthelmintic drug

Table 2: Spectroscopic Data (Selected Compounds)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) References
N-(4-(4-Chlorophenoxy)phenyl)-3,5-diiodobenzamide 8.26 (d, J=2.2 Hz), 8.39 (d, J=2.2 Hz) 156.2 (C=O), 141.3 (C-I) 605.8817 ([M+H]⁺)
N-((S)-1-Benzyl-2-hydroxyethyl)-3,5-diiodobenzamide 7.10–7.00 (m, 5H, Ph) 128.4 (C-I), 62.7 (CH₂-OH) -

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